tert-butyl N-(4-cyanobutan-2-yl)carbamate
Overview
Description
tert-butyl N-(4-cyanobutan-2-yl)carbamate is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an aminovaleronitrile backbone. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-cyanobutan-2-yl)carbamate typically involves the protection of the amine group in aminovaleronitrile using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction can be performed in various solvents, including acetonitrile, tetrahydrofuran, or water, and is usually conducted at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4-cyanobutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Deprotection: Aminovaleronitrile.
Substitution: Various substituted aminovaleronitrile derivatives.
Reduction: Aminovaleramine.
Scientific Research Applications
tert-butyl N-(4-cyanobutan-2-yl)carbamate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Peptide Synthesis: The Boc group is commonly used to protect amine groups in peptide synthesis.
Medicinal Chemistry: Used in the development of pharmaceuticals where selective protection and deprotection of amine groups are required.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyanobutan-2-yl)carbamate primarily involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the amine group is released, allowing it to react with other functional groups in subsequent steps of a synthetic pathway .
Comparison with Similar Compounds
Similar Compounds
4-[N-(benzyloxycarbonyl)]-aminovaleronitrile: Uses a benzyloxycarbonyl group instead of a Boc group.
4-[N-(fluorenylmethyloxycarbonyl)]-aminovaleronitrile: Uses a fluorenylmethyloxycarbonyl group for protection.
Uniqueness
tert-butyl N-(4-cyanobutan-2-yl)carbamate is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
Biological Activity
Tert-butyl N-(4-cyanobutan-2-yl)carbamate, identified by its CAS number 4248-19-5, is a compound with potential biological activity relevant to various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and related research findings through a comprehensive review of available literature.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
- Functional Groups : Carbamate and nitrile groups
Antimicrobial Activity
Research has indicated that derivatives of tert-butyl carbamate exhibit significant antimicrobial properties. For instance, studies have shown that certain carbamate derivatives can inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism of action often involves the depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential which is critical for bacterial survival .
Compound | Activity | Target Organisms | Mechanism |
---|---|---|---|
This compound | Antimicrobial | MRSA, VRE | Membrane depolarization |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its role in modulating the activity of tyrosine phosphatases, which are critical in various signaling pathways. The compound may function as an activity-based probe to selectively target these enzymes, enhancing our understanding of their regulation in cellular contexts .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of carbamate derivatives were synthesized and tested for their antimicrobial efficacy against clinical isolates of MRSA. The results demonstrated that compounds with the tert-butyl group exhibited enhanced activity compared to their counterparts without this moiety. The study concluded that structural modifications significantly influence biological activity, suggesting further exploration into structure-activity relationships (SAR) for optimizing antimicrobial properties .
Case Study 2: Tyrosine Phosphatase Inhibition
Another investigation assessed the inhibitory effects of this compound on specific tyrosine phosphatases involved in cancer signaling pathways. The compound was found to selectively inhibit certain phosphatases while sparing others, indicating potential therapeutic applications in cancer treatment. This selectivity could lead to reduced side effects compared to broader-spectrum inhibitors .
The biological activity of this compound is primarily attributed to two mechanisms:
- Membrane Disruption : The compound's ability to induce membrane depolarization in bacterial cells is a critical factor in its antimicrobial action.
- Enzyme Interaction : By selectively binding to active sites on tyrosine phosphatases, it modulates their activity, affecting downstream signaling pathways.
Properties
IUPAC Name |
tert-butyl N-(4-cyanobutan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAXYOAUJIFNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214406 | |
Record name | 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172833-24-8 | |
Record name | 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172833-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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